molecular formula C15H14N4S B3084112 4-Amino-6-biphenyl-4-yl-1,6-dihydro-1,3,5-triazine-2-thiol CAS No. 1142208-09-0

4-Amino-6-biphenyl-4-yl-1,6-dihydro-1,3,5-triazine-2-thiol

Cat. No.: B3084112
CAS No.: 1142208-09-0
M. Wt: 282.4 g/mol
InChI Key: FHLSYVWXTBXQPT-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-6-biphenyl-4-yl-1,6-dihydro-1,3,5-triazine-2-thiol typically involves the nucleophilic addition of arylamine to a triazine derivative. One common method involves the reaction of cyanuric chloride with 4-aminobenzoic acid in the presence of sodium carbonate as an acid scavenger . The reaction is carried out in an ice bath to control the temperature and ensure the selective substitution of one chloride ion .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

4-Amino-6-biphenyl-4-yl-1,6-dihydro-1,3,5-triazine-2-thiol undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles like alkyl halides for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiol group typically results in the formation of disulfides, while substitution reactions can yield a variety of derivatives depending on the electrophile used .

Scientific Research Applications

4-Amino-6-biphenyl-4-yl-1,6-dihydro-1,3,5-triazine-2-thiol has several scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Amino-6-biphenyl-4-yl-1,6-dihydro-1,3,5-triazine-2-thiol is unique due to the presence of both a biphenyl group and a triazine ring, which confer distinct chemical properties and reactivity. This combination makes it particularly useful in proteomics research and other scientific applications .

Properties

IUPAC Name

4-amino-2-(4-phenylphenyl)-2,5-dihydro-1H-1,3,5-triazine-6-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N4S/c16-14-17-13(18-15(20)19-14)12-8-6-11(7-9-12)10-4-2-1-3-5-10/h1-9,13H,(H4,16,17,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHLSYVWXTBXQPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C3NC(=S)NC(=N3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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